Cas no 2228598-69-2 ((8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine)

(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine is a specialized hydrazine derivative featuring a benzodioxin core with a methoxy substituent at the 8-position. This compound is of interest in synthetic organic chemistry due to its reactive hydrazine moiety, which enables its use as a versatile intermediate in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. The benzodioxin scaffold contributes to its stability and potential bioactivity, while the methoxy group may influence electronic properties and solubility. Its well-defined structure allows for precise functionalization, making it valuable for research applications requiring tailored molecular architectures. Proper handling is essential due to the reactivity of the hydrazine group.
(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine structure
2228598-69-2 structure
Product name:(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine
CAS No:2228598-69-2
MF:C9H12N2O3
Molecular Weight:196.203182220459
CID:6599506
PubChem ID:165879472

(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine 化学的及び物理的性質

名前と識別子

    • (8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine
    • 2228598-69-2
    • EN300-1769281
    • インチ: 1S/C9H12N2O3/c1-12-7-4-6(11-10)5-8-9(7)14-3-2-13-8/h4-5,11H,2-3,10H2,1H3
    • InChIKey: HYCBAIPERVKHJJ-UHFFFAOYSA-N
    • SMILES: O1CCOC2C=C(C=C(C1=2)OC)NN

計算された属性

  • 精确分子量: 196.08479225g/mol
  • 同位素质量: 196.08479225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 191
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.7Ų
  • XLogP3: 0.8

(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1769281-1g
(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine
2228598-69-2
1g
$986.0 2023-09-20
Enamine
EN300-1769281-2.5g
(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine
2228598-69-2
2.5g
$1931.0 2023-09-20
Enamine
EN300-1769281-0.05g
(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine
2228598-69-2
0.05g
$827.0 2023-09-20
Enamine
EN300-1769281-0.25g
(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine
2228598-69-2
0.25g
$906.0 2023-09-20
Enamine
EN300-1769281-0.1g
(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine
2228598-69-2
0.1g
$867.0 2023-09-20
Enamine
EN300-1769281-10g
(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine
2228598-69-2
10g
$4236.0 2023-09-20
Enamine
EN300-1769281-5.0g
(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine
2228598-69-2
5g
$2858.0 2023-05-26
Enamine
EN300-1769281-0.5g
(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine
2228598-69-2
0.5g
$946.0 2023-09-20
Enamine
EN300-1769281-10.0g
(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine
2228598-69-2
10g
$4236.0 2023-05-26
Enamine
EN300-1769281-1.0g
(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine
2228598-69-2
1g
$986.0 2023-05-26

(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine 関連文献

(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazineに関する追加情報

Recent Advances in the Study of (8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine (CAS: 2228598-69-2)

In recent years, (8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine (CAS: 2228598-69-2) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This hydrazine derivative, characterized by its benzodioxin core, has shown promising potential in various therapeutic applications, particularly in the development of novel pharmacophores and bioactive molecules. The compound's unique structural features, including the methoxy and hydrazine functional groups, contribute to its diverse reactivity and biological activity, making it a valuable scaffold for drug discovery and development.

Recent studies have focused on elucidating the synthetic pathways and optimizing the production of (8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine. Researchers have developed efficient and scalable synthetic routes, often involving multi-step reactions that ensure high purity and yield. The compound's stability under various conditions has also been investigated, providing insights into its handling and storage requirements. These advancements have facilitated its broader application in medicinal chemistry and biological studies.

The pharmacological properties of (8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine have been a major focus of recent research. Preliminary in vitro and in vivo studies suggest that the compound exhibits notable bioactivity, including potential anti-inflammatory, antioxidant, and neuroprotective effects. Mechanistic studies have explored its interactions with specific biological targets, such as enzymes and receptors, shedding light on its mode of action. These findings underscore the compound's potential as a lead candidate for the development of new therapeutic agents.

In addition to its direct biological effects, (8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine has been investigated for its role as a building block in the synthesis of more complex molecules. Researchers have utilized its reactive hydrazine moiety to construct heterocyclic compounds with enhanced pharmacological profiles. These derivatives have shown improved efficacy and selectivity in targeting specific disease pathways, highlighting the versatility of the parent compound in drug design.

Despite these promising developments, challenges remain in the clinical translation of (8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine-based therapeutics. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical and clinical studies. Ongoing research aims to optimize the compound's pharmacokinetic and pharmacodynamic properties, ensuring its suitability for therapeutic use.

In conclusion, (8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine (CAS: 2228598-69-2) represents a promising avenue for future drug discovery efforts. Its unique chemical structure and diverse biological activities make it a valuable tool for researchers in the chemical biology and pharmaceutical fields. Continued investigation into its synthetic methodologies, biological mechanisms, and therapeutic potential will undoubtedly contribute to the advancement of novel treatments for various diseases.

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